3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide
Description
3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide is a complex organic compound that features a pyrimidoindole core structure
Properties
IUPAC Name |
3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)15-7-9-16(10-8-15)24-19(27)11-12-26-13-23-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,13-14,25H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCWRYYLXAHZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the isopropylphenyl group: This step may involve a substitution reaction where the isopropylphenyl group is introduced to the core structure.
Formation of the propanamide side chain: This can be done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrimidine rings.
Reduction: Reduction reactions could target the carbonyl group in the oxo-pyrimidoindole moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrido[5,4-b]indol-3-yl)propanamide: A similar compound with a pyridoindole core instead of a pyrimidoindole core.
N-(4-isopropylphenyl)-3-(4-oxo-4,5-dihydro-3H-quinazolino[5,4-b]indol-3-yl)propanamide: Another similar compound with a quinazolinoindole core.
Uniqueness
The uniqueness of 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide lies in its specific structural features, which may confer unique biological or chemical properties compared to its analogs.
Biological Activity
The compound 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide is a member of the pyrimidoindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.46 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and inflammatory processes. For instance, it has been shown to affect cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against bacterial biofilms, particularly those formed by Salmonella species. This suggests that the compound could be explored for its potential as an antimicrobial agent.
- Cell Signaling Modulation: The pyrimidoindole core structure is known to influence signaling pathways related to cell growth and apoptosis, potentially making it a candidate for cancer therapeutics.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to 3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[4-(propan-2-yl)phenyl]propanamide:
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Anticancer Studies:
- A study evaluated the anticancer properties of pyrimidoindole derivatives against breast cancer cell lines. Results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents .
- Inflammation Models:
- Biofilm Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
